Bienvenue dans la boutique en ligne BenchChem!

GNE-049

Prostate Cancer Androgen Receptor Signaling In Vivo Xenograft Models

GNE-049 is the definitive chemical probe for CBP/p300 bromodomain studies, uniquely combining oral bioavailability with validated CNS exposure (Kp,uu=0.43). Unlike non-CNS-penetrant alternatives (e.g., GNE-781) or non-selective BRD4 inhibitors, GNE-049 delivers on-target efficacy: 55% tumor growth inhibition in CRPC PDX models vs 21% for enzalutamide, and MYC suppression in AML cells (EC50 14 nM). With proven PK across four preclinical species, it streamlines in vivo target validation. Choose GNE-049 for unambiguous, context-appropriate pharmacology.

Molecular Formula C27H32F2N6O2
Molecular Weight 510.6 g/mol
Cat. No. B607672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGNE-049
SynonymsGNE-049;  GNE 049;  GNE049.
Molecular FormulaC27H32F2N6O2
Molecular Weight510.6 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC2=C(C1)C(=NN2C3CCOCC3)N4CCCC5=CC(=C(C=C54)C(F)F)C6=CN(N=C6)C
InChIInChI=1S/C27H32F2N6O2/c1-17(36)33-9-5-24-23(16-33)27(31-35(24)20-6-10-37-11-7-20)34-8-3-4-18-12-21(19-14-30-32(2)15-19)22(26(28)29)13-25(18)34/h12-15,20,26H,3-11,16H2,1-2H3
InChIKeyLWXLECMNBTVASW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GNE-049: A Potent, Selective, and CNS-Penetrant Chemical Probe for CBP/p300 Bromodomain Research


GNE-049 (CAS 1936421-41-8) is a potent, selective, and orally bioavailable small-molecule inhibitor targeting the bromodomains of the transcriptional coactivators CREB-binding protein (CBP) and E1A-binding protein p300 (EP300) [1]. It functions by competitively binding to the acetyl-lysine recognition pocket, thereby disrupting CBP/p300-mediated chromatin recruitment and downstream oncogenic transcription. Biochemical profiling demonstrates high affinity for both CBP and p300, with reported IC50 values of 1.1 nM and 2.3 nM, respectively, in TR-FRET assays .

Why Generic Substitution of GNE-049 is Inadequate: The Critical Role of CNS Penetration and In Vivo Validation


Generic substitution of GNE-049 with other CBP/p300 bromodomain inhibitors or broader epigenetic probes like BRD4 inhibitors is scientifically unsound due to profound differences in target engagement, selectivity, and pharmacokinetic (PK) properties. While compounds like GNE-781 offer similar in vitro potency and selectivity, they are explicitly designed with a higher polar surface area to be non-CNS penetrant, making them unsuitable for studies involving neurological targets or toxicity assessments where brain exposure is a key variable [1]. Conversely, BRD4 inhibitors such as JQ1 or I-BET762, which are sometimes used interchangeably in phenotypic screening, exhibit vastly different selectivity profiles, with GNE-049 demonstrating nearly 4,000-fold selectivity for CBP/p300 over BRD4 [2]. Substitution therefore introduces confounding off-target effects and negates the specific, validated in vivo pharmacology that distinguishes GNE-049 as a fit-for-purpose chemical probe.

Quantitative Evidence Guide: Verifiable Differentiation of GNE-049 vs. Analogs and Alternative Probes


Superior In Vivo Anti-Tumor Efficacy in Prostate Cancer Compared to Enzalutamide (Xtandi)

In a head-to-head comparison using a patient-derived xenograft (PDX) mouse model of prostate cancer, oral GNE-049 demonstrated significantly greater tumor growth inhibition (TGI) than the standard-of-care androgen receptor antagonist enzalutamide. At day 18 of treatment, GNE-049 reduced tumor growth by 55% relative to the vehicle control, whereas enzalutamide achieved only a 21% reduction .

Prostate Cancer Androgen Receptor Signaling In Vivo Xenograft Models

Quantified CNS Penetration (Kpuu = 0.43) Enables Neuroscience and Neurotoxicity Studies

GNE-049's ability to cross the blood-brain barrier is a key differentiating feature from optimized analogs like GNE-781, which are explicitly CNS-sparing. At a dose of 250 mg/kg in rats, the unbound brain-to-plasma partition coefficient (Kp,uu) for GNE-049 was measured at 0.43 three hours post-dose, confirming its capacity for central nervous system (CNS) penetration [1]. This property is directly linked to observed CNS-related adverse events (e.g., hyperactivity) at this high dose level .

Pharmacokinetics CNS Penetration Neurotoxicity

High Selectivity Over BRD4 (>3,800-Fold) Minimizes Off-Target Confounding from BET Inhibition

A common pitfall in epigenetic research is the use of less-selective bromodomain inhibitors, such as pan-BET inhibitors (e.g., JQ1), which potently inhibit BRD2/3/4/T in addition to any intended CBP/p300 activity. GNE-049 exhibits exceptional selectivity for its intended targets. Against a panel of bromodomains, it displays a 3,820-fold selectivity for CBP/p300 over BRD4(1) . In TR-FRET assays, its IC50 for CBP is 1.1 nM compared to 4,200 nM for BRD4(1) [1].

Epigenetic Selectivity Bromodomain Profiling Off-Target Risk

Cellular Target Engagement and MYC Downregulation in a Disease-Relevant AML Cell Line

Beyond biochemical potency, GNE-049 demonstrates robust cellular target engagement. In a BRET cellular assay, it shows potent activity with an IC50 of 12 nM . Furthermore, as a functional readout of CBP/p300 inhibition, it effectively downregulates the expression of the oncogenic transcription factor MYC in the MV-4-11 acute myeloid leukemia (AML) cell line, achieving an EC50 of 14 nM . This cellular efficacy aligns with its biochemical profile and is observed at concentrations relevant to its in vivo exposure.

Target Engagement Acute Myeloid Leukemia Cellular Potency

Validated Oral Bioavailability and Acceptable PK Across Multiple Preclinical Species

GNE-049 exhibits favorable and well-characterized pharmacokinetic (PK) properties that support its routine use as an in vivo chemical probe. It demonstrates acceptable and consistent oral PK across four commonly used preclinical species: mouse, rat, dog, and cynomolgus monkey . This multi-species PK validation provides confidence in its oral exposure and enables seamless translation between rodent and larger animal models.

Pharmacokinetics Oral Bioavailability In Vivo Studies

Optimal Scientific and Preclinical Research Applications for GNE-049


In Vivo Pharmacology of Castration-Resistant Prostate Cancer (CRPC) and AR-Driven Tumors

This is the premier application scenario. Based on direct, head-to-head in vivo evidence , GNE-049 should be prioritized for studies investigating CBP/p300 as a therapeutic target in CRPC. Its superior efficacy in reducing tumor growth (55% TGI) compared to enzalutamide (21% TGI) in a PDX model makes it the compound of choice for evaluating combination strategies with AR antagonists or for exploring mechanisms of resistance to androgen deprivation therapy.

Elucidating CBP/p300-Dependent Transcriptional Programs in Acute Myeloid Leukemia (AML)

GNE-049 is a highly suitable tool for investigating the role of CBP/p300 in AML. Its potent downregulation of MYC expression (EC50 of 14 nM in MV-4-11 cells) provides a clear, quantifiable pharmacodynamic marker for target engagement. This makes it an ideal candidate for use in vitro and in vivo studies aimed at understanding the CBP/p300-MYC axis in leukemogenesis and evaluating the potential of CBP/p300 inhibition in MYC-dependent hematological malignancies.

Investigating CNS-Related CBP/p300 Functions and On-Target Neurotoxicity

For research groups specifically investigating the role of CBP/p300 bromodomains in the central nervous system (CNS)—including neurodevelopment, synaptic plasticity, or neurodegenerative disease models—GNE-049 is the essential probe. Its validated CNS penetration (Kp,uu = 0.43) [1] is a unique and differentiating feature. Conversely, in any oncology or peripheral disease model where CNS exposure is an undesired liability, the related CNS-sparing probe GNE-781 [2] should be considered as a more appropriate alternative.

General CBP/p300 Target Validation with a Multi-Species Oral In Vivo Probe

GNE-049 serves as a versatile, high-quality chemical probe for routine in vivo target validation across a variety of cancer and inflammatory models. Its established oral bioavailability and acceptable PK profile across four preclinical species (mouse, rat, dog, monkey) provide experimental flexibility and reduce the technical hurdles associated with in vivo studies, making it a reliable workhorse for academic and industry laboratories seeking to understand CBP/p300 biology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for GNE-049

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.